(6-Fluoroquinolin-2-yl)methanol
Overview
Description
(6-Fluoroquinolin-2-yl)methanol, also known as 6-FQM, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of quinoline, an aromatic hydrocarbon, and is composed of a single ring of carbon atoms with a nitrogen atom located at the 6-position. 6-FQM is a common precursor for synthesizing a variety of derivatives, and has been used in a wide range of laboratory experiments.
Scientific Research Applications
Drug Synthesis Intermediates
(6-Fluoroquinolin-2-yl)methanol serves as a starting material that can be transformed by bacteria and fungi to produce intermediates useful for the synthesis of drugs .
Antineoplastic Agents
Derivatives of quinoline, which may include (6-Fluoroquinolin-2-yl)methanol, have shown promise as inhibitors of topoisomerase II in mammalian cancer cells, indicating potential use in cancer therapy .
Antibacterial Compounds
Quinoline derivatives have demonstrated potent antibacterial activity, suggesting that (6-Fluoroquinolin-2-yl)methanol could be used to develop new antibacterial agents .
Organofluorine Chemistry
This compound is utilized in organofluorine chemistry due to its fluorinated structure, which is often associated with bioactivity and stability in pharmaceuticals .
Fluorinated Quinolines Synthesis
The synthesis process of fluorinated quinolines, which are valuable in medicinal chemistry, may involve (6-Fluoroquinolin-2-yl)methanol as a precursor or intermediate .
Mechanism of Action
Target of Action
(6-Fluoroquinolin-2-yl)methanol is a derivative of Quinoline . Quinoline and its derivatives are known to inhibit various enzymes
Mode of Action
Fluoroquinolones, a family of compounds structurally related to (6-fluoroquinolin-2-yl)methanol, are known to inhibit bacterial dna-gyrase . This inhibition disrupts bacterial DNA replication, leading to the death of the bacteria .
Biochemical Pathways
Fluoroquinolones are known to inhibit the DNA-gyrase enzyme, disrupting DNA replication in bacteria .
Pharmacokinetics
Its predicted properties include a boiling point of 3143±270 °C and a density of 1314±006 g/cm3 .
Result of Action
Given its structural similarity to fluoroquinolones, it may have similar effects, such as inhibiting bacterial growth by disrupting dna replication .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could affect its stability.
properties
IUPAC Name |
(6-fluoroquinolin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBYTQJELFYUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633348 | |
Record name | (6-Fluoroquinolin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165111-37-5 | |
Record name | 6-Fluoro-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165111-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Fluoroquinolin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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